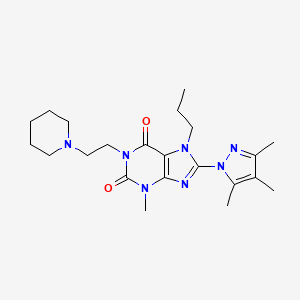![molecular formula C15H15BrO2 B2870998 1-{4-[(4-Bromophenyl)methoxy]phenyl}ethan-1-ol CAS No. 1156181-00-8](/img/structure/B2870998.png)
1-{4-[(4-Bromophenyl)methoxy]phenyl}ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[(4-Bromophenyl)methoxy]phenyl}ethan-1-ol is an organic compound with the molecular formula C15H15BrO2 It is characterized by the presence of a bromophenyl group and a methoxyphenyl group attached to an ethan-1-ol backbone
Preparation Methods
The synthesis of 1-{4-[(4-Bromophenyl)methoxy]phenyl}ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromophenol and 4-methoxybenzyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).
Reaction Mechanism: The 4-bromophenol undergoes nucleophilic substitution with 4-methoxybenzyl chloride to form the intermediate 4-[(4-bromophenyl)methoxy]benzyl chloride. This intermediate is then reduced using a reducing agent such as sodium borohydride (NaBH4) to yield the final product, this compound.
Chemical Reactions Analysis
1-{4-[(4-Bromophenyl)methoxy]phenyl}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups using nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN).
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-{4-[(4-Bromophenyl)methoxy]phenyl}ethan-1-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{4-[(4-Bromophenyl)methoxy]phenyl}ethan-1-ol involves its interaction with specific molecular targets and pathways. The bromophenyl and methoxyphenyl groups contribute to its binding affinity and selectivity towards certain enzymes and receptors. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation and survival.
Comparison with Similar Compounds
1-{4-[(4-Bromophenyl)methoxy]phenyl}ethan-1-ol can be compared with similar compounds such as:
(4-Bromophenyl)(4-methoxyphenyl)methanol: This compound has a similar structure but lacks the ethan-1-ol backbone.
4-Bromo-4′-methoxybiphenyl: This compound has a biphenyl structure with bromine and methoxy substituents.
4-Bromophenethyl alcohol: This compound has a simpler structure with a bromophenyl group attached to an ethanol backbone.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-[(4-bromophenyl)methoxy]phenyl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO2/c1-11(17)13-4-8-15(9-5-13)18-10-12-2-6-14(16)7-3-12/h2-9,11,17H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGPPXOKVMARNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OCC2=CC=C(C=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
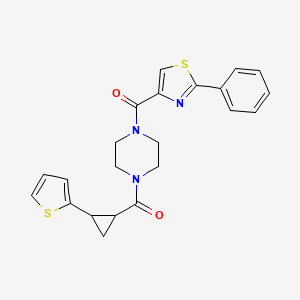
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2870916.png)
![N-[(2-chlorophenyl)methyl]-2-[4-(3,4-difluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide](/img/structure/B2870917.png)
![2-{[1-(4-Bromothiophene-2-carbonyl)piperidin-3-yl]methoxy}pyrimidine](/img/structure/B2870919.png)
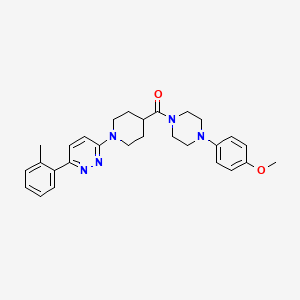
![({3-Oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}methyl)triphenylphosphanium chloride](/img/structure/B2870922.png)
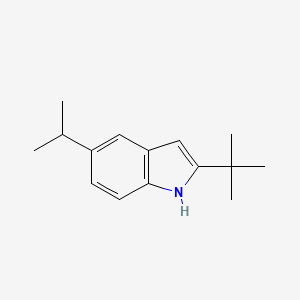
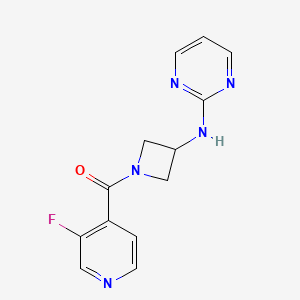
![N-cyclopropyl-3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2870927.png)
![6-(3-Fluorophenyl)-2-[1-(quinoxaline-6-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2870928.png)
![N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,4-dimethoxybenzamide](/img/structure/B2870932.png)
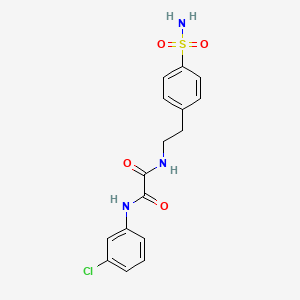
![N-Tert-butyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2870934.png)
